Croscarmellose sodium

Beschreibung

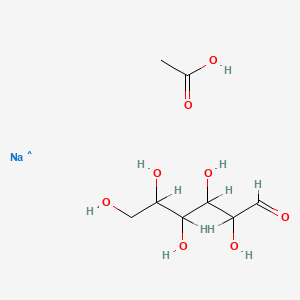

Structure

3D Structure of Parent

Eigenschaften

InChI |

InChI=1S/C6H12O6.C2H4O2.Na/c7-1-3(9)5(11)6(12)4(10)2-8;1-2(3)4;/h1,3-6,8-12H,2H2;1H3,(H,3,4); | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXJVFZANSGRMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(C(C(C(C(C=O)O)O)O)O)O.[Na] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16NaO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly hygroscopic white or slightly yellowish or greyish odourless and tasteless, granular or fibrous powder, White solid; Powdered form is hygroscopic; [Merck Index] White or slightly yellowish hygroscopic solid; Nearly odorless; [JECFA] Beige hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | SODIUM CARBOXY METHYL CELLULOSE, CARBOXY METHYL CELLULOSE, CELLULOSE GUM | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Carboxymethylcellulose Sodium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12802 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Yields a viscous colloidal solution with water. Insoluble in ethanol | |

| Record name | SODIUM CARBOXY METHYL CELLULOSE, CARBOXY METHYL CELLULOSE, CELLULOSE GUM | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

9004-32-4, 74811-65-7 | |

| Record name | Carboxymethylcellulose sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009004324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cellulose, carboxymethyl ether, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cellulose, carboxymethyl ether, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Croscarmellose Sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Croscarmellose Sodium: An In-depth Technical Guide for Drug Development Professionals

Introduction: Croscarmellose sodium (CCS), a cross-linked polymer of carboxymethylcellulose sodium, stands as a prominent superdisintegrant in the pharmaceutical industry. Its ability to facilitate the rapid breakup of solid dosage forms upon contact with aqueous fluids is critical for ensuring timely drug dissolution and subsequent absorption. This technical guide delves into the core mechanisms underpinning the functionality of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its action. The multifaceted mechanism of this compound is primarily attributed to a combination of swelling, wicking, and shape recovery, which work in concert to overcome the cohesive forces within a tablet matrix.

Primary Mechanisms of Action

The efficacy of this compound as a superdisintegrant stems from its unique fibrous structure and hydrophilic nature. Upon contact with water, it rapidly initiates a cascade of events that lead to the disintegration of the tablet.

Swelling

The most widely accepted mechanism of action for this compound is swelling. Due to its cross-linked structure, CCS is insoluble in water but can absorb a significant volume of fluid, reported to be 4 to 8 times its original volume. This rapid hydration and subsequent omni-directional increase in particle size generates a strong disintegrating force within the tablet core. This internal pressure pushes apart the surrounding excipients and the active pharmaceutical ingredient (API), thereby disrupting the tablet's integrity. The degree of swelling is a critical performance attribute and can be influenced by factors such as the source of the cellulose (B213188) and the particle size of the this compound.

Wicking (Capillary Action)

In addition to swelling, this compound exhibits a potent wicking effect, which is the rapid drawing of water into the tablet matrix through capillary action. The fibrous nature of CCS particles creates a network of channels that facilitates the penetration of water deep into the tablet core. This rapid water uptake not only initiates the swelling process but also helps to disrupt the intermolecular bonds between particles within the tablet. The synergistic combination of swelling and wicking is what makes this compound a highly efficient superdisintegrant, even at low concentrations.

Shape Recovery/Deformation

While swelling and wicking are the principal mechanisms, some sources also propose that shape recovery plays a role in the disintegrating action of this compound. During the compression of a tablet, the fibrous particles of CCS are deformed. Upon contact with water, these particles are thought to return to their original shape, contributing to the overall disruptive forces within the tablet.

Quantitative Performance Data

The performance of this compound can be quantified through various parameters. The following tables summarize key quantitative data from cited studies, offering a comparative perspective on its efficacy.

Table 1: Disintegration Time of Tablets with and without this compound

| Tablet Matrix Base | This compound (CCS) Concentration (% w/w) | Mean Disintegration Time (seconds) | Reference |

| Microcrystalline Cellulose (MCC) | 0 | 1724 | |

| Microcrystalline Cellulose (MCC) | 1 | ~200 - 300 | |

| Mannitol | 0 | 126.5 | |

| Mannitol | 1 | < 35 | |

| Mannitol | 5 | ≤ 40 |

Table 2: Physical and Performance Properties of this compound

| Parameter | Value | Reference |

| Swelling Volume | 4-8 times its original volume | |

| Swelling Index | 65 ± 1.7% v/v | |

| Typical Concentration in Tablets | 0.5 - 5.0% w/w | |

| Diffusion Coefficient | 739.70 µm²/s |

Experimental Protocols

Accurate and reproducible evaluation of superdisintegrant properties is crucial for formulation development. The following are detailed methodologies for key experiments used to characterize the performance of this compound.

Determination of Swelling Index

Objective: To quantify the swelling capacity of this compound upon hydration.

Methodology:

-

A specific weight of this compound powder (e.g., 1 gram) is introduced into a 100 mL graduated cylinder.

-

The initial volume of the powder is recorded.

-

A fixed volume of purified water (e.g., 90 mL) is added to the cylinder.

-

The cylinder is stoppered and inverted several times to ensure thorough mixing.

-

The mixture is allowed to stand for a specified period (e.g., 24 hours) until the powder has completely settled.

-

The final volume of the swollen powder is recorded.

-

The swelling index is calculated as the ratio of the final volume to the initial volume.

USP Disintegration Test for Tablets

Objective: To determine the time required for a tablet to disintegrate in a liquid medium under standardized conditions.

Apparatus: USP Disintegration Apparatus

Methodology:

-

The apparatus consists of a basket-rack assembly containing six open-ended glass tubes with a wire mesh at the bottom.

-

One tablet is placed in each of the six tubes.

-

The basket is immersed in a beaker containing a specified liquid medium (e.g., purified water or simulated gastric fluid) maintained at 37 ± 2 °C.

-

The basket is raised and lowered in the fluid at a constant frequency of 29-32 cycles per minute.

-

The time taken for the tablets to completely disintegrate, meaning no solid residue remains on the mesh, is recorded as the disintegration time.

Measurement of Water Absorption Ratio

Objective: To determine the amount of water absorbed by a tablet, which is indicative of the wicking and swelling action of the superdisintegrant.

Methodology:

-

A piece of tissue paper is folded twice and placed in a small petri dish containing a known volume of purified water.

-

A pre-weighed tablet (Wb) is carefully placed on the surface of the wet tissue paper.

-

The time required for the tablet to be completely wetted is recorded (wetting time).

-

The wetted tablet is then re-weighed (Wa).

-

The water absorption ratio (R) is calculated using the following formula: R = [(Wa - Wb) / Wb] x 100

Visualizing the Mechanism and Workflow

The following diagrams, created using the DOT language, provide a visual representation of the mechanisms of action and a typical experimental workflow for evaluating this compound.

Caption: Core mechanisms of this compound action.

Caption: Experimental workflow for evaluating CCS performance.

Conclusion

This compound's role as a superdisintegrant is fundamentally driven by its ability to rapidly absorb water, leading to significant swelling and efficient wicking. This dual-action mechanism generates substantial internal forces that effectively overcome the binding forces within a tablet, leading to its rapid disintegration. Understanding these core principles and employing standardized experimental protocols for their evaluation are essential for the rational design and optimization of robust solid oral dosage forms. The quantitative data and methodologies presented in this guide provide a solid foundation for formulation scientists to harness the full potential of this compound in accelerating drug release and enhancing bioavailability.

The Synthesis and Manufacturing of Croscarmellose Sodium: A Technical Guide

Introduction: Croscarmellose sodium is the sodium salt of a cross-linked, partially O-(carboxymethylated) cellulose (B213188).[1] It is a widely used superdisintegrant in the pharmaceutical industry, approved by the U.S. Food and Drug Administration (FDA) for use in oral solid dosage forms like tablets and capsules.[1][2] Its primary function is to facilitate the rapid disintegration of the dosage form upon contact with moisture in the gastrointestinal tract, which in turn promotes drug dissolution and bioavailability.[1][3] The cross-linking process renders the material insoluble in water but allows it to swell and absorb many times its weight in water, leading to its superior disintegrant properties.[1] Chemically, it is an odorless, tasteless, white or off-white, free-flowing powder.[3][4][5]

Core Synthesis and Manufacturing Process

The industrial production of this compound is a multi-step process that begins with cellulose, a natural polymer typically sourced from wood pulp or cotton fibers.[2][] The process chemically modifies the cellulose backbone to introduce carboxymethyl groups and then cross-links the polymer chains.

The primary manufacturing steps are:

-

Alkalization: Crude cellulose is steeped in a sodium hydroxide (B78521) (NaOH) solution. This treatment activates the cellulose by converting the hydroxyl groups into more reactive alkoxide ions, forming alkali cellulose.[1][2][]

-

Etherification (Carboxymethylation): The activated alkali cellulose is then reacted with sodium monochloroacetate (ClCH₂COONa).[1][3][] This reaction substitutes some of the hydroxyl groups on the cellulose polymer with sodium carboxymethyl groups, forming sodium carboxymethylcellulose (Na-CMC).[2]

-

Cross-Linking: This critical step differentiates this compound from standard Na-CMC. The cross-linking is catalyzed by glycolic acid, which is formed from the slow hydrolysis of excess sodium monochloroacetate under the reaction conditions.[1][] The acidic environment promotes the formation of ester cross-links between the carboxymethyl groups on different polymer chains.[] This internal cross-linking reduces the water solubility of the polymer while preserving its high water absorption and swelling capacity.[1]

-

Purification and Neutralization: After the reaction, the product is purified to remove byproducts such as sodium chloride and sodium glycolate.[] This is typically achieved by washing with an aqueous alcohol solution.[] The pH is adjusted to the required range (typically 5.0-7.0).[5][7]

-

Drying and Milling: The purified this compound is dried to reduce the moisture content to an acceptable level (typically not exceeding 10.0%).[7] The dried product may then be milled to achieve a specific particle size distribution, which improves its flow properties for pharmaceutical manufacturing.[]

Process Visualization

The following diagram illustrates the general manufacturing workflow for this compound.

Chemical Synthesis Pathway

The chemical transformation from a cellulose unit to the cross-linked sodium salt is depicted below.

Alternative Synthesis Protocols

Patents describe alternative methods, often aiming for shorter reaction times and more controlled conditions.[8][9] One such approach involves using organic acid anhydrides as cross-linking agents in the presence of an inorganic acid catalyst.

Experimental Protocol: Synthesis via Anhydride Cross-Linking

This protocol is adapted from patent literature describing a one-step chemical cross-linking method.[8][9][10]

-

Dissolution: Dissolve 40 grams of sodium carboxymethylcellulose (Na-CMC) in 100 grams of an organic solvent (e.g., 1,4-dioxane) with stirring to obtain a homogeneous solution.[8][9]

-

Acidification: Add an inorganic acid catalyst, such as sulfuric acid, to the solution until the reaction system becomes acidic (e.g., pH = 2.0).[8][9] Stir at room temperature for approximately 30 minutes to convert the sodium salt to its free acid form, carboxymethylcellulose (CMC).[8][9]

-

Cross-Linking Reaction: Add 1.5 grams of a cross-linking agent, such as maleic anhydride, to the CMC solution.[8][9] Heat the reaction mixture to 65°C and maintain for 5 hours. The system should be weakly acidic (e.g., pH = 5).[8][9]

-

Neutralization and Precipitation: Cool the reaction mixture to room temperature.[8] Add an alkalized ethanol (B145695) solution (e.g., 0.5 g of NaOH in 100 g of absolute ethanol) to neutralize the product and precipitate the this compound.[8][9]

-

Purification: Filter the resulting solid. Wash the crude product repeatedly with absolute ethanol until the pH of the filtrate is between 6.5 and 7.5.[10]

-

Drying: Dry the purified product at 100-110°C for 4-7 hours to obtain the final this compound powder.[10]

Data from Alternative Synthesis Protocols

The following table summarizes parameters from various experimental embodiments described in patent literature.

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

| Na-CMC Amount | 40 g | 30 g | 40 g |

| Solvent | 1,4-Dioxane (100 g) | Tetrahydrofuran (100 g) | Dimethylformamide (100 g) |

| Catalyst | Sulfuric Acid | Sulfuric Acid | Hydrochloric Acid |

| Acidification pH | 2.0 | 1.0 | 2.0 |

| Acidification Time | 30 min | 40 min | 20 min |

| Cross-linking Agent | Maleic Anhydride (1.5 g) | Succinic Anhydride (2.5 g) | Maleic Anhydride (2.0 g) |

| Reaction Temp. | 65°C | 50°C | 60°C |

| Reaction Time | 5 hours | 7 hours | 6 hours |

| Final pH | 5.0 | 3.0 | 2.5 |

| Swelling Degree | - | 13 | - |

| Data adapted from patent CN101967232A.[8][9] |

Quality Control and Pharmacopeial Specifications

This compound must adhere to stringent quality control standards defined by pharmacopeias such as the United States Pharmacopeia (USP). Key tests ensure its identity, purity, and performance.

Quality Control Specifications

| Test Parameter | USP Acceptance Criteria |

| pH (1% suspension) | 5.0 – 7.0 |

| Loss on Drying | NMT 10.0% |

| Residue on Ignition | 14.0% – 28.0% (dried basis) |

| Water Soluble Material | NMT 10.0% |

| Heavy Metals | NMT 10 ppm |

| Sodium Chloride & Sodium Glycolate | NMT 0.5% (sum) |

| Settling Volume | 10.0 – 30.0 mL |

| Degree of Substitution | 0.60 – 0.85 (dried basis) |

| NMT = Not More Than. Data sourced from USP and other technical datasheets.[5][7][11][12] |

Experimental Protocol: Degree of Substitution (USP Method)

The Degree of Substitution (DoS) is a critical quality attribute that measures the average number of carboxymethyl groups per anhydroglucose (B10753087) unit on the cellulose chain. It is the sum of the degree of acid carboxymethyl substitution (A) and the degree of sodium carboxymethyl substitution (S).[11][12]

-

Sample Preparation: Accurately weigh ~1 g of this compound and transfer to a 500-mL glass-stoppered flask.

-

Hydration & Neutralization: Add 300 mL of a 1-in-10 sodium chloride solution, followed by 25.0 mL of 0.1 N sodium hydroxide (NaOH) VS. Stopper the flask and shake intermittently for 5 minutes.[12]

-

Acidification: Add 5 drops of m-cresol (B1676322) purple TS. From a buret, add ~15 mL of 0.1 N hydrochloric acid (HCl) VS. The solution should turn yellow. If it remains violet/purple, add more HCl in 1-mL portions until the yellow color is achieved, shaking after each addition.[11][13]

-

Titration: Titrate the solution with 0.1 N NaOH VS until a violet/purple endpoint is reached.[11][13]

-

Calculation: Calculate the net milliequivalents (M) of base required per gram of the sample. Use this value, along with the percentage of residue on ignition (C), to calculate the degrees of acid (A) and sodium (S) substitution using the formulas specified in the USP.[11][12] The final DoS is the sum of A and S.[11][12]

Workflow for Degree of Substitution Test

References

- 1. Sodium croscarmellose - Wikipedia [en.wikipedia.org]

- 2. niir.org [niir.org]

- 3. This compound (Carboxymethylcellulose Sodium) BP EP USP CAS 9004-32-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. This compound Analysis Service - CD BioGlyco [bioglyco.com]

- 5. parchem.com [parchem.com]

- 7. portal.yandex.com.tr [portal.yandex.com.tr]

- 8. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN101967232A - Preparation method of this compound - Google Patents [patents.google.com]

- 10. CN101967232B - Preparation method of this compound - Google Patents [patents.google.com]

- 11. usp.org [usp.org]

- 12. usp.org [usp.org]

- 13. usp.org [usp.org]

A Technical Guide to the Cross-Linking of Carboxymethylcellulose for Enhanced Disintegration

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cross-linking of carboxymethylcellulose (CMC), a critical modification to enhance its functionality as a superdisintegrant in pharmaceutical formulations. The process of cross-linking transforms the water-soluble CMC into an insoluble, hydrophilic, and highly absorbent material, significantly improving the disintegration and dissolution of solid dosage forms.

Introduction: From Polymer to Superdisintegrant

Carboxymethylcellulose (CMC) is a cellulose (B213188) ether, an anionic, water-soluble polymer derived from natural cellulose.[1][2] Due to its biocompatibility, biodegradability, and high viscosity, it has found numerous applications in the pharmaceutical, food, and cosmetic industries.[1][2][3] In pharmaceutical tablets, while native CMC can act as a binder, its high solubility limits its effectiveness as a disintegrant. Disintegrants are crucial excipients that promote the breakup of a tablet into smaller particles upon contact with a liquid, thereby facilitating drug dissolution and absorption.

To overcome the limitations of soluble CMC, a cross-linked version, known as croscarmellose sodium, was developed.[4] Cross-linking renders the polymer insoluble in water while retaining its strong hydrophilic nature.[5] This modification allows the polymer to absorb a significant amount of water and swell rapidly, creating internal pressure that breaks the tablet apart. This enhanced performance categorizes cross-linked CMC as a "superdisintegrant," effective at low concentrations (typically 0.5-5%).[4][5]

The Chemistry of Cross-Linking

The fundamental principle behind enhancing CMC's disintegration properties is the introduction of chemical bonds between the polymer chains. This process, known as cross-linking, transforms the linear, soluble polymer into a three-dimensional, insoluble network.

Cross-linking can be achieved through two primary routes:

-

Self-cross-linking: This is typically induced by acidifying an aqueous suspension of sodium carboxymethylcellulose (NaCMC) and applying heat. The acidic environment protonates the carboxylate groups to carboxylic acid groups. Upon heating, these carboxylic acid groups can form ester linkages with the hydroxyl groups on adjacent CMC chains.[3][6]

-

Using Cross-linking Agents: Various chemical agents can be employed to create covalent bonds between CMC chains. These agents typically possess two or more reactive functional groups that can react with the hydroxyl or carboxyl groups of the CMC polymer. Common cross-linking agents include:

-

Polycarboxylic acids (e.g., Citric Acid): At elevated temperatures, citric acid forms a cyclic anhydride, which then reacts with the hydroxyl groups of CMC to form ester bonds.[7][8][9] This method is considered non-toxic and environmentally friendly.[7]

-

Aldehydes (e.g., Glutaraldehyde): Glutaraldehyde can react with the hydroxyl groups of CMC to form acetal (B89532) linkages.[1][10]

-

Epoxides (e.g., Epichlorohydrin, Polyethylene (B3416737) glycol diglycidyl ether - PEGDE): These agents form ether linkages with the hydroxyl groups on the CMC backbone.[2][4][11][12]

-

Divalent/Trivalent Cations (e.g., Ca²⁺, Al³⁺): Ionic cross-linking can occur where metal ions form coordinate bonds with the carboxylate groups of different CMC chains.[13][14]

-

Other agents: N,N-methylenebisacrylamide (MBA) and carbodiimides have also been used.[4][15][16]

-

The choice of cross-linker and the reaction conditions significantly influence the degree of cross-linking, which in turn dictates the final properties of the material.

Caption: Chemical cross-linking of CMC chains.

Impact of Cross-Linking on Physicochemical Properties and Disintegration

The introduction of cross-links dramatically alters the physicochemical properties of CMC, transforming it into a highly effective disintegrant.

-

Solubility and Swelling: The primary effect of cross-linking is a transition from water-soluble to water-insoluble.[5] While insoluble, the polymer network remains highly hydrophilic due to the abundant carboxyl and hydroxyl groups. This allows it to absorb and retain large volumes of water, leading to significant swelling. The degree of swelling is inversely proportional to the cross-linking density; a lower density allows for greater chain relaxation and higher water uptake.

-

Mechanism of Action: The disintegration action of cross-linked CMC is multi-faceted:

-

Swelling: Upon contact with water, the cross-linked particles rapidly absorb water and swell to many times their original volume. This rapid expansion generates a strong internal force that pushes the tablet particles apart, leading to its disintegration.[4]

-

Wicking: The fibrous nature of cross-linked CMC facilitates rapid water uptake into the tablet matrix through capillary action.[5] This swift hydration of the tablet's core ensures that the swelling action is not limited to the surface.

-

Deformation: The swelling forces are sufficient to deform and break the bonds between other excipients and the active pharmaceutical ingredient (API), leading to the complete breakdown of the tablet structure.

-

The combination of these mechanisms results in rapid and efficient tablet disintegration, which is a prerequisite for fast drug dissolution and subsequent absorption.

Caption: Disintegration mechanism of cross-linked CMC.

Experimental Protocols

This section provides generalized methodologies for the synthesis and characterization of cross-linked CMC. Researchers should optimize these protocols based on the specific cross-linking agent and desired material properties.

-

Preparation of Slurry: Disperse 10 g of sodium carboxymethylcellulose (NaCMC) in 100 mL of an ethanol (B145695)/water mixture (e.g., 80:20 v/v).

-

Acidification: While stirring, slowly add a mineral acid (e.g., hydrochloric acid or sulfuric acid) to lower the pH of the slurry to approximately 2.5-3.5.[6] This converts the sodium carboxylate groups to carboxylic acid groups.

-

Cross-linking Reaction: Heat the acidified slurry to 60-80°C and maintain this temperature with continuous stirring for 1-4 hours to induce esterification between the carboxylic acid and hydroxyl groups.[3]

-

Neutralization and Washing: Cool the mixture and neutralize it by adding a base (e.g., sodium carbonate or sodium hydroxide (B78521) solution).[17] Wash the resulting cross-linked CMC product repeatedly with ethanol or an ethanol/water mixture to remove unreacted reagents and byproducts.

-

Drying: Dry the purified product in an oven at 70-80°C for 2-3 hours or until a constant weight is achieved.[17]

-

Milling: Mill the dried product to obtain a fine powder.

-

Confirmation of Cross-linking (FTIR Spectroscopy):

-

Acquire Fourier Transform Infrared (FTIR) spectra of both the initial NaCMC and the final cross-linked product.

-

The formation of ester cross-links can be confirmed by the appearance of a new peak or a significant shift in the carbonyl (C=O) stretching band (typically around 1730-1740 cm⁻¹ for the ester) compared to the carboxylate peak in NaCMC (around 1600 cm⁻¹).[9][15]

-

-

Morphological Analysis (Scanning Electron Microscopy - SEM):

-

Mount a sample of the powdered cross-linked CMC on an SEM stub and coat it with a conductive material (e.g., gold).

-

Examine the sample under the SEM to observe the particle size, shape, and surface morphology. Cross-linked CMC typically exhibits a more porous and fibrous structure compared to its non-cross-linked precursor.[1]

-

-

Determination of Swelling Index:

-

Accurately weigh a known amount of the dry cross-linked CMC powder (W_d).

-

Place the powder in a graduated cylinder and add a specified volume of purified water or buffer solution.

-

Allow the powder to swell for a set period (e.g., 4 hours), and then record the final volume of the swollen mass (V_s).

-

The swelling index can be expressed as mL/g.

-

Caption: Experimental workflow for synthesis and evaluation.

Quantitative Data Summary

The effectiveness of cross-linked CMC as a disintegrant is demonstrated by quantitative data from various studies. The tables below summarize key performance parameters.

Table 1: Effect of Cross-Linker Concentration on Swelling and Disintegration

| Cross-Linker (Citric Acid) Conc. (% w/w) | Curing Temperature (°C) | Swelling Index (g/g) | Drug Loading (mg/g) |

| 10 | 140 | 18.54 | 402.3 |

| 20 | 140 | 15.21 | 251.6 |

| 30 | 140 | 11.89 | 84.78 |

| Data synthesized from a study on citric acid cross-linked CMC-tamarind gum hydrogels, showing that as cross-linker concentration increases, the network becomes tighter, reducing both swelling and drug loading capacity.[7] |

Table 2: Comparative Disintegration Performance

| Formulation | Disintegrant (5% w/w) | Disintegration Time (seconds) | Cumulative Drug Release at 30 min (%) |

| F1 | Non-cross-linked Sodium CMC | > 180 | < 70% |

| F2 | Crospovidone | ~ 45 | ~ 85% |

| F3 | Cross-linked Sodium CMC | ~ 30 | > 90% |

| Data compiled from a study on fast-dissolving tablets, highlighting the superior performance of cross-linked CMC compared to its non-cross-linked counterpart and another common superdisintegrant.[5] |

Conclusion and Future Perspectives

Cross-linking is a pivotal modification that transforms carboxymethylcellulose from a simple binder into a high-performance superdisintegrant. By creating an insoluble, three-dimensional network, the resulting this compound exhibits rapid water uptake and substantial swelling, which are the primary mechanisms for efficient tablet disintegration. The use of non-toxic cross-linkers like citric acid is paving the way for more environmentally friendly and biocompatible excipients.

Future research in this area may focus on optimizing the cross-linking process to achieve tailored disintegration profiles for specific drug delivery applications, such as orally disintegrating tablets and fast-release formulations. Further exploration of novel, green cross-linking agents and a deeper understanding of the structure-property relationships will continue to advance the role of cross-linked cellulose derivatives in modern pharmaceutical development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. Study of cross-linked sodium carboxymethylcellulose as a superdisintegrant. [wisdomlib.org]

- 6. Cross-linked Sodium Carboxymethyl Cellulose (JECFA Food Additives Series 50) [inchem.org]

- 7. ijpsonline.com [ijpsonline.com]

- 8. dspace.ncl.res.in:8080 [dspace.ncl.res.in:8080]

- 9. researchgate.net [researchgate.net]

- 10. Alginate/Carboxymethyl Cellulose Hydrogel Films in Relation to Crosslinking with Glutaraldehyde and Copper Sulfate | MATEC Web of Conferences [matec-conferences.org]

- 11. Characterization and properties of carboxymethyl cellulose hydrogels crosslinked by polyethylene glycol [agris.fao.org]

- 12. researchgate.net [researchgate.net]

- 13. videleaf.com [videleaf.com]

- 14. researchgate.net [researchgate.net]

- 15. Preparation of CMC/HEC crosslinked hydrogels for drug delivery :: BioResources [bioresources.cnr.ncsu.edu]

- 16. EP0010519A1 - Process for cross-linking carboxymethyl cellulose and products obtained by this process - Google Patents [patents.google.com]

- 17. CN114541133B - Preparation method of crosslinked sodium carboxymethyl cellulose fiber - Google Patents [patents.google.com]

The Effect of pH on the Stability and Performance of Croscarmellose Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the influence of pH on the stability and performance of croscarmellose sodium, a widely used superdisintegrant in the pharmaceutical industry. Understanding this relationship is critical for optimizing formulation design, ensuring product quality, and achieving desired drug delivery profiles.

Introduction to this compound

This compound is the sodium salt of a cross-linked polymer of carboxymethylcellulose (CMC). The cross-linking makes it an insoluble, hydrophilic, and highly absorbent material. Its primary function in tablet and capsule formulations is to facilitate rapid disintegration upon contact with aqueous fluids, thereby promoting drug dissolution and absorption. The mechanism of action is primarily based on its ability to swell rapidly and extensively in the presence of water, which creates a disruptive force within the solid dosage form.

The chemical structure of this compound contains carboxylic acid groups, which are ionizable. The degree of ionization is dependent on the pH of the surrounding medium. This characteristic is central to its performance as a disintegrant, as the ionization state directly influences its swelling capacity and, consequently, its disintegration efficiency. The pKa of the carboxylic acid groups in this compound is approximately 4.3.

The Influence of pH on Performance

The performance of this compound as a superdisintegrant is intrinsically linked to the pH of the gastrointestinal tract or the in vitro dissolution medium. The key performance attributes affected by pH are swelling, disintegration time, and ultimately, drug dissolution.

Swelling and Water Uptake

The primary mechanism of action for this compound is swelling. When the carboxyl groups on the polymer backbone are ionized (in their carboxylate form, -COO⁻), electrostatic repulsion between the charged groups causes the polymer chains to uncoil and expand, allowing for greater water uptake.

-

In Acidic Media (Low pH): At a pH below its pKa (e.g., in the stomach where pH is 1.2-3.0), the carboxylic acid groups are predominantly in their non-ionized form (-COOH). This leads to less repulsion between polymer chains, resulting in reduced swelling and slower water uptake.

-

In Neutral to Alkaline Media (Higher pH): At a pH above its pKa (e.g., in the small intestine where pH is 6.8-7.4), the carboxylic acid groups become ionized to carboxylate anions (-COO⁻). The resulting electrostatic repulsion forces the polymer network to expand, leading to rapid and significant water absorption and swelling. This enhanced swelling in neutral or slightly alkaline conditions leads to faster and more efficient tablet disintegration.

The following diagram illustrates the pH-dependent ionization and swelling mechanism of this compound.

Caption: pH-dependent swelling mechanism of this compound.

Disintegration Time

The disintegration time of a tablet is directly proportional to the rate and extent of the disintegrant's swelling. Consequently, formulations containing this compound exhibit pH-dependent disintegration profiles.

The following table summarizes typical disintegration times observed for tablets formulated with this compound in media of different pH values.

| pH of Medium | Typical Disintegration Time | Rationale |

| 1.2 (Simulated Gastric Fluid) | Slower | Reduced swelling due to protonation of carboxyl groups. |

| 6.8 (Simulated Intestinal Fluid) | Faster | Enhanced swelling due to ionization of carboxyl groups. |

Drug Dissolution

The rate of drug dissolution is heavily influenced by the disintegration of the dosage form. By creating a larger surface area of the drug particles, rapid disintegration facilitates faster dissolution. Therefore, the pH-dependent performance of this compound can impact drug release, particularly for poorly soluble drugs.

-

For drugs that are intended for release in the intestine, the enhanced performance of this compound at neutral pH is advantageous.

-

For immediate-release formulations, while disintegration may be slower in the stomach, it is generally still sufficient to meet regulatory requirements. However, for certain active pharmaceutical ingredients (APIs), the initial lag in disintegration in acidic media could be a critical formulation challenge.

Effect of pH on Stability

This compound is a chemically stable and inert excipient under normal storage conditions and across the physiological pH range. Its cross-linked structure renders it insoluble in water and resistant to enzymatic degradation in the gastrointestinal tract.

-

Acidic and Alkaline Hydrolysis: While cellulose (B213188) derivatives can undergo hydrolysis under extreme pH and high-temperature conditions, this compound is stable in the typical pH range encountered in pharmaceutical formulations and the human body (pH 1-8).

-

Compatibility: It exhibits excellent compatibility with a wide range of APIs and other excipients. However, as a polyanionic polymer, it has the potential to interact with cationic drugs, which could slightly retard drug release. This interaction is also pH-dependent, being more pronounced at pH values where this compound is ionized.

Experimental Protocols

To evaluate the effect of pH on the performance of this compound, standardized experimental protocols are employed. The following outlines the methodologies for key performance tests.

Tablet Disintegration Test

This test assesses the time it takes for a tablet to break up into smaller particles when immersed in a liquid medium.

-

Apparatus: USP Disintegration Apparatus (Basket-rack assembly).

-

Media:

-

Simulated Gastric Fluid (SGF), pH 1.2 (without enzymes).

-

Simulated Intestinal Fluid (SIF), pH 6.8 (without enzymes).

-

-

Procedure:

-

Place one tablet in each of the six tubes of the basket.

-

Suspend the assembly in a beaker containing the specified medium, maintained at 37 ± 2 °C.

-

Operate the apparatus, moving the basket up and down.

-

Record the time required for the tablets to disintegrate and pass completely through the screen of the basket.

-

The following diagram shows the experimental workflow for this test.

Caption: Workflow for pH-dependent disintegration testing.

Swelling Index Determination

This test quantifies the swelling capacity of this compound in different media.

-

Apparatus: Graduated measuring cylinder, analytical balance.

-

Media: SGF (pH 1.2) and SIF (pH 6.8).

-

Procedure:

-

Weigh a specific amount (e.g., 1.0 g) of this compound.

-

Place the powder into a dry 100 mL graduated cylinder.

-

Record the initial volume of the powder.

-

Add 90 mL of the test medium to the cylinder.

-

Allow the powder to swell for a specified period (e.g., 4 hours or 24 hours).

-

Record the final volume occupied by the swollen polymer.

-

The swelling index is calculated as: (Final Volume - Initial Volume) / Initial Volume.

-

Conclusion

The performance of this compound as a superdisintegrant is significantly influenced by the pH of the surrounding medium. Its swelling capacity, and therefore its disintegration efficiency, is markedly higher in neutral to alkaline environments compared to acidic conditions. This pH-dependent behavior is a critical consideration for formulation scientists. By understanding these principles and utilizing the experimental protocols outlined in this guide, researchers can effectively harness the properties of this compound to develop robust and reliable solid dosage forms with optimized drug release profiles. While chemically stable across the physiological pH range, its functional performance is a dynamic variable that must be carefully evaluated in the context of the drug product's intended use and site of action.

A Comprehensive Technical Guide to the Regulatory Status of Croscarmellose Sodium in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Croscarmellose Sodium

This compound is a vital excipient in the pharmaceutical industry, renowned for its efficacy as a "superdisintegrant" in oral solid dosage forms.[1][2] It is an internally cross-linked polymer of sodium carboxymethylcellulose (NaCMC).[3][4] This cross-linking process renders the material insoluble in water while allowing it to absorb significant amounts of water and swell, a property critical to its function.[5][6] Unlike its un-cross-linked counterpart, this compound's high swelling capacity and minimal gel formation lead to rapid tablet and capsule disintegration.[7] This ensures that the active pharmaceutical ingredient (API) is quickly released for dissolution and subsequent absorption in the gastrointestinal tract.[5][8]

Primarily used in tablets, capsules, and granules, it is effective at low concentrations, typically between 0.5% and 5.0% w/w.[5][9] Its versatility allows for its incorporation into various manufacturing processes, including direct compression and wet granulation.[9][10]

Global Regulatory Standing

This compound is a well-established excipient with global regulatory acceptance, listed in all major pharmacopoeias.[11] This widespread approval underscores its safety and quality, which are assured through adherence to Good Manufacturing Practices (GMP) by suppliers.[2][12]

Pharmacopoeial Monographs

This compound is included in the United States Pharmacopeia/National Formulary (USP/NF), European Pharmacopoeia (Ph. Eur.), and the Japanese Pharmacopoeia (JP), signifying its compliance with stringent quality standards.[11][13] These monographs provide detailed specifications for identity, purity, and performance characteristics.[4][14] The Pharmacopeial Discussion Group (PDG) has approved a harmonized standard for this compound, ensuring that the standards are interchangeable across these major regions.[15]

United States FDA Status

In the United States, this compound is recognized by the Food and Drug Administration (FDA) as a safe and effective excipient. It is listed in the FDA's Inactive Ingredients Database (IID) for use in oral capsules and tablets.[9] It is generally recognized as safe (GRAS), reflecting its long history of safe use in pharmaceutical products.[2] The FDA provides guidance on the nonclinical safety data required for excipients, and materials like this compound with extensive histories of use are well-documented.[16]

European and International Acceptance

This compound is widely accepted for use in pharmaceutical products licensed in Europe and the United Kingdom.[9][11] Furthermore, it is approved as a food additive in Europe with the E-number E468 , where it is used as an emulsifier and stabilizer.[4][14] This dual-use status in both food and pharmaceuticals provides an additional layer of safety and regulatory assurance. Its inclusion in numerous pharmacopoeias globally ensures its acceptance for drug formulations intended for international markets.[14]

Mechanism of Action as a Superdisintegrant

The effectiveness of this compound stems from a combination of mechanisms that work synergistically to break apart the tablet matrix.[3][5]

-

Swelling: Upon contact with gastrointestinal fluids, the hydrophilic, cross-linked polymer rapidly absorbs water, causing the particles to swell significantly—up to 4-8 times their original volume.[5][6] This volumetric expansion creates a strong disintegrating force that pushes particles apart, breaking the tablet's cohesive bonds.[3][7]

-

Wicking: The fibrous nature of this compound particles facilitates the rapid uptake of water into the tablet core through capillary action.[3][17] This ensures that water is distributed throughout the tablet matrix, promoting uniform and rapid disintegration.[10]

These combined actions result in fast disintegration, even at low concentrations, which is the hallmark of a superdisintegrant.[3]

Caption: Mechanism of Action for this compound.

Quantitative Data

Table 1: Pharmacopoeial Specifications Summary

This table outlines the key quality attributes for this compound as specified in the USP/NF and Ph. Eur. monographs.

| Test | USP/NF Specification | Ph. Eur. Specification |

| Appearance | White, fibrous, free-flowing powder | White or greyish-white, hygroscopic powder[4][18] |

| pH (1% w/v dispersion) | 5.0 – 7.0[9][19] | 5.0 – 7.0[18] |

| Loss on Drying | ≤ 10.0%[4][9] | ≤ 10.0%[18] |

| Sulfated Ash | 14.0% – 28.0% (on dried basis)[4][20] | 14.0% – 28.0% (on dried basis)[18] |

| Degree of Substitution | 0.60 – 0.85 (on dried basis)[4][9] | 0.60 – 0.85[9] |

| Water Soluble Substances | ≤ 10.0%[4] | ≤ 10.0%[18] |

| Sodium Chloride & Sodium Glycolate | Sum is ≤ 0.5%[4][9] | Sum is ≤ 0.5%[18] |

| Settling Volume | 10.0 – 30.0 mL[4][20] | Not specified |

| Microbial Enumeration | Total aerobic count ≤ 1000 cfu/g; Molds/yeasts ≤ 100 cfu/g[4][20] | TAMC ≤ 10³ CFU/g; TYMC ≤ 10² CFU/g[18] |

Table 2: Typical Usage Concentrations in Oral Solid Dosages

The concentration of this compound is optimized based on the formulation and manufacturing process.

| Dosage Form | Manufacturing Process | Typical Concentration (% w/w) |

| Tablets | Direct Compression | 2.0%[6][9] |

| Tablets | Wet Granulation | 3.0%[6][9] |

| Capsules | Disintegrant | 10.0% – 25.0%[6][9] |

| General Tablet Use | - | 0.5% – 5.0%[5][9] |

Note: In wet granulation, this compound is often added both intra- and extra-granularly to maximize its wicking and swelling capabilities.[6][9]

Key Experimental Protocols

The functionality and quality of this compound are verified through standardized experimental tests.

Tablet Disintegration Test (Based on USP <701>)

This test determines the time required for a solid dosage form to disintegrate into smaller particles under prescribed conditions.[21]

Objective: To assess whether tablets disintegrate within the specified time when placed in a liquid medium.[22]

Apparatus:

-

A basket-rack assembly holding six transparent tubes with a 10-mesh screen at the bottom.[23]

-

A 1000-mL beaker for the immersion fluid.

-

A thermostatic system to maintain the fluid at 37 ± 2°C.[21]

-

A device to raise and lower the basket at a constant frequency of 29-32 cycles per minute.[23]

Methodology:

-

Preparation: Fill the vessel with the specified immersion fluid (e.g., purified water or simulated gastric fluid) and equilibrate the temperature to 37 ± 2°C.[21][23]

-

Procedure: Place one tablet in each of the six tubes of the basket assembly. If specified, add a disk to each tube.[21]

-

Operation: Start the apparatus to vertically move the basket in the immersion fluid.

-

Observation: Observe the tablets continuously. Complete disintegration is defined as the state where any residue, except for insoluble coating fragments, is a soft mass with no firm core.[22]

-

Acceptance Criteria: For most immediate-release tablets, all six units must disintegrate within the time specified in the monograph (often 30 minutes).[23] If 1 or 2 tablets fail, the test is repeated on 12 additional units. The requirement is met if not fewer than 16 of the total 18 tablets have disintegrated.[22][23]

Caption: Experimental Workflow for USP <701> Disintegration Test.

Swelling Index Determination

This protocol provides a method to quantify the swelling capacity of this compound.

Objective: To measure the volume expansion of the disintegrant upon hydration.

Apparatus:

-

100-mL graduated cylinder with a stopper.

-

Balance.

-

Simulated gastric or intestinal fluid (or purified water).

Methodology:

-

Accurately weigh a specified amount of this compound (e.g., 1.5 g).[20]

-

Add the powder in small portions to a 100-mL graduated cylinder containing a known volume of the test medium (e.g., 75 mL).[20]

-

Shake vigorously after each addition to ensure homogeneous distribution.[20]

-

Add additional medium to bring the final volume to 100 mL and shake again.

-

Allow the cylinder to stand undisturbed for a set period (e.g., 4 hours).[20]

-

Record the final volume of the settled, swollen mass. This volume is the settling volume or swelling index.[4][20]

Dissolution Test (Based on USP <711>)

Following disintegration, this test measures the rate and extent of API release into a liquid medium.[24][25]

Objective: To evaluate the amount of active ingredient dissolved from the dosage form over a specified time.[26]

Apparatus:

-

Commonly Apparatus 1 (Basket) or Apparatus 2 (Paddle).[25]

-

A vessel containing a specified dissolution medium, maintained at 37 ± 0.5°C.[26]

-

A motor to rotate the basket or paddle at a specified speed.

Methodology:

-

Place a single tablet or capsule into each vessel.[24]

-

Operate the apparatus at the specified speed.

-

At predetermined time points, withdraw samples of the dissolution medium.[24]

-

Analyze the samples using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of the dissolved API.

-

Compare the results against the acceptance criteria outlined in the specific drug monograph.

Regulatory Pathway and Quality Control

The regulatory acceptance of an excipient like this compound is contingent upon a robust system of quality control and documentation.

Caption: General Regulatory Pathway for Pharmaceutical Excipients.

Conclusion

This compound holds a well-established and robust regulatory status globally, supported by its inclusion in major pharmacopoeias and its long history of safe use in pharmaceutical and food products. Its high efficacy as a superdisintegrant, functioning through the dual mechanisms of swelling and wicking, makes it an indispensable tool for formulators. The standardized testing protocols outlined in pharmacopoeial monographs ensure consistent quality and performance, providing drug development professionals with a reliable excipient to achieve rapid drug release and enhance therapeutic outcomes.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound: Role & Applications in Pharmaceuticals [celluloseankit.com]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]

- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 6. pharmainform.com [pharmainform.com]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. phexcom.com [phexcom.com]

- 10. ijrrr.com [ijrrr.com]

- 11. nbinno.com [nbinno.com]

- 12. spectrumrx.com [spectrumrx.com]

- 13. specializedrx.com [specializedrx.com]

- 14. This compound USP NF BP Ph Eur JP EP IP Grade Manufacturers [anmol.org]

- 15. This compound | USP [usp.org]

- 16. fda.gov [fda.gov]

- 17. roquette.com [roquette.com]

- 18. This compound [drugfuture.com]

- 19. spectrumchemical.com [spectrumchemical.com]

- 20. usp.org [usp.org]

- 21. usp.org [usp.org]

- 22. usp.org [usp.org]

- 23. torontech.com [torontech.com]

- 24. uspbpep.com [uspbpep.com]

- 25. Pharmaceutical Dissolution Analysis Testing - BA Sciences [basciences.com]

- 26. usp.org [usp.org]

Methodological & Application

Application Notes and Protocols for Incorporating Croscarmellose Sodium in Wet Granulation Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to effectively incorporating croscarmellose sodium, a widely used superdisintegrant, in wet granulation formulations. The following sections detail the mechanisms of action, methods of incorporation, and their impact on final tablet properties, supported by quantitative data and detailed experimental protocols.

Introduction to this compound

This compound is a cross-linked polymer of carboxymethylcellulose sodium.[1] Its cross-linked nature makes it insoluble in water, yet it rapidly swells to 4-8 times its original volume upon contact with aqueous fluids.[2] This property, combined with its fibrous nature that facilitates water wicking, makes it a highly efficient "superdisintegrant" in oral solid dosage forms.[3] It is effective at low concentrations, typically between 0.5% and 5% w/w in tablet formulations.[4] For tablets prepared by wet granulation, a concentration of 3% w/w is commonly used.[1]

Mechanism of Disintegration

The efficacy of this compound as a disintegrant stems from a combination of mechanisms:

-

Swelling: Upon contact with water, this compound swells rapidly and significantly, creating a strong disruptive force within the tablet matrix.[3]

-

Wicking: Its fibrous structure promotes the rapid uptake of water into the tablet core through capillary action, which weakens the intermolecular bonds between excipients and the active pharmaceutical ingredient (API).[3]

-

Deformation and Shape Recovery: The energy stored during tablet compression is released upon contact with water, contributing to the disintegration process.

Methods of Incorporation in Wet Granulation

The method of incorporating this compound into a wet granulation formulation significantly influences the final tablet's disintegration and dissolution characteristics. The three primary methods are:

-

Intragranular Addition: this compound is blended with the API and other excipients before the wet massing stage.

-

Extragranular Addition: this compound is added to the dried granules during the final blending step, prior to compression.

-

Split Addition (Intra- and Extragranular): A portion of the this compound is added intragranularly, and the remaining portion is added extragranularly.

The rationale for split addition is to utilize the dual functionality of the disintegrant. The extragranular portion causes the tablet to break down into granules, while the intragranular portion facilitates the breakdown of these granules into finer particles, thus exposing a greater surface area of the API for dissolution.[2][5] Several studies suggest that a combined or split addition often yields the most rapid disintegration and dissolution.[6][7]

Impact of Incorporation Method on Tablet Properties: Quantitative Data

The following tables summarize quantitative data from various studies, illustrating the effect of the this compound incorporation method on key tablet quality attributes.

Table 1: Effect of this compound Incorporation on Disintegration Time

| Formulation | Drug | Total CCS (%) | Incorporation Method | Disintegration Time (seconds) | Reference |

| F1 | Bay Leaf Extract | 4% | 2% Intra / 2% Extra | Not specified, but longer than F3 | [8] |

| F2 | Bay Leaf Extract | 5.5% | 2% Intra / 3.5% Extra | Not specified, but longer than F3 | [8] |

| F3 | Bay Leaf Extract | 7% | 2% Intra / 5% Extra | Optimum (not specified) | [8] |

| ODT F1 | Ketoprofen | Not specified | Not specified | 39.27 ± 3.25 | [9] |

| ODT F2 (Crospovidone) | Ketoprofen | Not specified | Not specified | 47.67 ± 1.15 | [9] |

| ODT F3 (SSG) | Ketoprofen | Not specified | Not specified | 40.20 ± 4.16 | [9] |

| Atenolol ODT F1 | Atenolol | 10% | Not specified | Best physicochemical characteristics | [10][11] |

| Atenolol ODT F2 | Atenolol | 20% | Not specified | - | [10][11] |

Table 2: Effect of this compound Incorporation on Drug Dissolution

| Formulation | Drug | Total CCS (%) | Incorporation Method | Dissolution (% released in 15 min) | Reference |

| ODT F1 | Ketoprofen | Not specified | Not specified | 88.42 ± 0.69 | [9] |

| ODT F2 (Crospovidone) | Ketoprofen | Not specified | Not specified | ≥100 | [9] |

| ODT F3 (SSG) | Ketoprofen | Not specified | Not specified | 84.62 ± 0.93 | [9] |

| Atenolol ODT F1 | Atenolol | 10% | Not specified | 98.31% in 30 mins | [10][11] |

Table 3: Effect of this compound Incorporation on Tablet Hardness and Friability

| Formulation | Drug | Total CCS (%) | Incorporation Method | Hardness (kg) | Friability (%) | Reference |

| F1 | Bay Leaf Extract | 4% | 2% Intra / 2% Extra | Significantly different from F3 | Significantly different from F3 | [8] |

| F2 | Bay Leaf Extract | 5.5% | 2% Intra / 3.5% Extra | Significantly different from F3 | Significantly different from F3 | [8] |

| F3 | Bay Leaf Extract | 7% | 2% Intra / 5% Extra | Optimum | Optimum | [8] |

| ODT F1 | Ketoprofen | Not specified | Not specified | 3.50 ± 0.24 | 0.68 ± 0.15 | [9] |

| ODT F2 (Crospovidone) | Ketoprofen | Not specified | Not specified | 3.92 ± 0.28 | 0.59 ± 0.29 | [9] |

| ODT F3 (SSG) | Ketoprofen | Not specified | Not specified | 3.32 ± 0.32 | 0.48 ± 0.21 | [9] |

Experimental Protocols

The following are generalized protocols for incorporating this compound in a wet granulation process. These should be adapted based on the specific properties of the API and other excipients.

Protocol for Intragranular Incorporation

References

- 1. Effect of the mode of this compound incorporation on tablet dissolution and friability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. roquette.com [roquette.com]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. Effect of the mode of this compound incorporation on tablet dissolution and friability. | Semantic Scholar [semanticscholar.org]

- 5. Immediate-Release Formulations Produced via Twin-Screw Melt Granulation: Systematic Evaluation of the Addition of Disintegrants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of intra- and extragranular microcrystalline cellulose in tablet dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jddtonline.info [jddtonline.info]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

Application Notes and Protocols for Utilizing Croscarmellose Sodium in Direct Compression Tablet Manufacturing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective use of croscarmellose sodium as a superdisintegrant in the direct compression (DC) manufacturing of pharmaceutical tablets. Detailed protocols for formulation development and evaluation are included to assist in the efficient production of robust solid dosage forms with rapid disintegration characteristics.

Introduction to this compound

This compound (CCS) is a cross-linked polymer of carboxymethylcellulose sodium.[1][2][3] It is a widely used superdisintegrant in the pharmaceutical industry, known for its high efficiency at low concentrations, typically between 0.5% and 5% w/w.[1] For direct compression formulations, a concentration of 2% w/w is commonly employed.[3] Its effectiveness stems from a dual mechanism of action: rapid swelling and water wicking, which work in tandem to break the tablet apart upon contact with aqueous fluids.[2][4][5]

The primary advantages of using this compound in direct compression include:

-

Rapid Disintegration: Significantly reduces tablet disintegration time, facilitating faster drug dissolution and onset of action.[1][4][6]

-

High Efficiency at Low Concentrations: Effective in small quantities, minimizing the impact on tablet size and other properties.[1]

-

Suitability for Direct Compression: Its fibrous nature contributes to good blend properties and facilitates water ingress even in densely compacted tablets.[7][8]

Mechanism of Action

The disintegration process facilitated by this compound is primarily driven by two synergistic mechanisms: swelling and wicking.[2][4][5]

-

Swelling: Upon contact with water, the hydrophilic this compound particles absorb water and swell in volume. This omnidirectional expansion creates an internal pressure within the tablet matrix, pushing adjacent particles apart and disrupting the cohesive forces that hold the tablet together.[2][4][5]

-

Wicking (Capillary Action): The fibrous structure of this compound creates a network of channels that draw water into the core of the tablet through capillary action.[1] This ensures uniform and rapid hydration throughout the tablet, further promoting its breakup into smaller fragments.[1]

Quantitative Data on Performance

The concentration of this compound significantly impacts tablet properties, most notably the disintegration time. The following tables summarize data from studies on mannitol-based and microcrystalline cellulose (B213188) (MCC)-based tablets.

Table 1: Effect of this compound on Mannitol-Based Tablets [4]

| This compound Conc. (% w/w) | Tablet Hardness (N) | Disintegration Time (s) |

| 1% | 81 - 87 | < 35 |

| 5% | Slightly harder than 1% CCS tablets | < 10 |

Table 2: Effect of this compound on MCC-Based Tablets [4]

| This compound Conc. (% w/w) | Tablet Hardness (N) | Disintegration Time (s) |

| 0% (Control) | 74.9 - 77.5 | 1724 (28.7 min) |

| 1% | 74.9 - 77.5 | 200 - 300 |

| 5% | Slightly harder than 1% CCS tablets | Significantly < 200-300 |

Table 3: Effect of this compound on Atenolol Orodispersible Tablets [9][10]

| This compound Conc. (% w/w) | Disintegration Time | Dissolution (% in 30 min) |

| 0% (Control) | - | Approx. 49% |

| 10% | Fastest among tested concentrations | 98.31% |

| 20% | Slower than 10% | - |

Experimental Protocols

Direct Compression Tablet Manufacturing Workflow

Direct compression is a streamlined process for tablet manufacturing that involves blending the active pharmaceutical ingredient (API) and excipients, followed by compression.[11][12]

Protocol for Formulation of a Direct Compression Tablet

This protocol outlines the steps for preparing a batch of tablets using this compound as a superdisintegrant.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

Diluent/Filler (e.g., Microcrystalline Cellulose, Mannitol)[13]

-

This compound (2% w/w)

-

Lubricant (e.g., Magnesium Stearate, 0.5-1% w/w)

-

Glidant (e.g., Colloidal Silicon Dioxide, 0.25-0.5% w/w)

Equipment:

-

Weighing balance

-

Sieves (e.g., #40 and #60 mesh)

-

Blender (e.g., V-blender, bin blender)

-

Rotary tablet press

-

Tablet hardness tester

-

Friability tester

-

Disintegration tester

-

Dissolution apparatus

Procedure:

-

Dispensing: Accurately weigh all the required ingredients as per the batch formula.

-

Sieving: Pass the API, diluent, and this compound through a #40 mesh sieve to ensure de-agglomeration and uniform particle size. Sieve the lubricant and glidant through a #60 mesh sieve.

-

Pre-lubrication Blending: Transfer the sieved API, diluent, and this compound into a suitable blender. Blend for 10-15 minutes to achieve a homogenous mixture.

-

Lubrication: Add the sieved glidant to the blender and blend for an additional 3-5 minutes. Following this, add the sieved lubricant and blend for a final 2-3 minutes. Avoid over-blending at this stage as it can negatively impact tablet hardness and dissolution.[14]

-

Compression: Set up the rotary tablet press with the appropriate tooling. Compress the final blend into tablets of the target weight, hardness, and thickness.[14]

Protocols for Tablet Evaluation

4.3.1. Hardness Test

-

Objective: To measure the breaking force of the tablets.

-

Apparatus: Tablet hardness tester.

-

Procedure:

-

Place a single tablet diametrically between the jaws of the tester.

-

Activate the tester to apply force until the tablet fractures.

-

Record the force required to break the tablet in Newtons (N) or kiloponds (kp).

-

Repeat the test for a representative sample of tablets (e.g., n=10) and calculate the average hardness.[15]

-

4.3.2. Friability Test

-

Objective: To assess the ability of the tablet to withstand abrasion during handling, packaging, and shipping.

-

Apparatus: Friability tester (Roche Friabilator).

-

Procedure:

-

Take a sample of tablets (usually a number that weighs close to 6.5 g) and accurately weigh them (W_initial).

-

Place the tablets in the friabilator drum.

-

Rotate the drum at 25 rpm for 4 minutes (100 rotations).

-

Remove the tablets, carefully de-dust them, and re-weigh them (W_final).

-

Calculate the percentage friability using the formula: Friability (%) = [(W_initial - W_final) / W_initial] * 100. A friability of less than 1% is generally considered acceptable.[15]

-

4.3.3. Disintegration Time Test

-

Objective: To determine the time it takes for a tablet to break up into smaller particles under specified conditions.

-

Apparatus: USP Disintegration Apparatus.

-

Procedure:

-

Place one tablet in each of the six tubes of the basket-rack assembly.

-

Immerse the basket in the specified medium (e.g., distilled water) maintained at 37 ± 2 °C.[15]

-

Operate the apparatus, moving the basket up and down.

-

Record the time required for all six tablets to completely disintegrate, meaning no residue remains on the screen of the apparatus.[4][16]

-

4.3.4. In-Vitro Dissolution Test

-

Objective: To measure the rate and extent of drug release from the tablet.

-

Apparatus: USP Dissolution Apparatus (e.g., Apparatus 2 - Paddle).

-

Procedure:

-

Prepare the dissolution medium (e.g., phosphate (B84403) buffer pH 5.8) and maintain it at 37 ± 0.5 °C.[15]

-

Place one tablet in each dissolution vessel.

-

Operate the apparatus at a specified paddle speed (e.g., 50 rpm).[15]

-

Withdraw samples of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45 minutes).

-

Analyze the samples for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry).

-

Calculate the cumulative percentage of drug released at each time point.

-

Conclusion

This compound is a highly effective superdisintegrant for direct compression tablet manufacturing. Its dual mechanism of action ensures rapid tablet disintegration, which is crucial for immediate-release dosage forms. By following the outlined protocols and considering the quantitative data presented, researchers and drug development professionals can successfully formulate and manufacture robust tablets with optimized disintegration and dissolution profiles.

References

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. phexcom.com [phexcom.com]

- 4. roquette.com [roquette.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. nbinno.com [nbinno.com]

- 8. pharmtech.com [pharmtech.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Tablet Manufacturing Technologies for Solid Drug Formulation [merckmillipore.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. scribd.com [scribd.com]

- 14. pharmalesson.com [pharmalesson.com]

- 15. mdpi.com [mdpi.com]

- 16. bioresscientia.com [bioresscientia.com]

Application Notes and Protocols for the Formulation of Orally Disintegrating Tablets (ODTs) with Croscarmellose Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orally disintegrating tablets (ODTs) have emerged as a patient-centric dosage form, offering convenience for pediatric, geriatric, and dysphagic populations by rapidly disintegrating in the oral cavity without the need for water. The success of an ODT formulation hinges on the selection of appropriate excipients, particularly superdisintegrants, which facilitate rapid tablet breakup. Croscarmellose sodium, a cross-linked polymer of carboxymethylcellulose, is a widely utilized superdisintegrant in ODT formulations due to its high efficiency at low concentrations.

These application notes provide a comprehensive guide to utilizing this compound in the development of ODTs. This document outlines the material's mechanism of action, formulation considerations, and detailed experimental protocols for tablet preparation and evaluation.

Mechanism of Action of this compound

This compound employs a dual mechanism to achieve rapid disintegration of tablets. Its effectiveness stems from its ability to rapidly absorb water and swell, creating internal pressure that breaks the tablet matrix apart.

The primary mechanisms are:

-

Swelling: Upon contact with saliva, this compound rapidly swells to 4-8 times its original volume.[1] This swelling action exerts a disruptive force within the tablet, leading to its rapid disintegration.

-

Wicking (Capillary Action): The fibrous nature of this compound facilitates the rapid uptake of water into the tablet core through capillary action.[2][3] This ensures uniform and swift wetting of the tablet matrix, complementing the swelling mechanism to accelerate disintegration.

Formulation and Performance Data

The concentration of this compound is a critical parameter that influences the physicochemical properties of ODTs, including disintegration time, hardness, and friability. Typically, it is effective at concentrations ranging from 1% to 5% w/w, though higher concentrations up to 30% have been explored.[3][4]

| Formulation Parameter | This compound Concentration (% w/w) | Disintegration Time (seconds) | Hardness ( kg/cm ² or kp) | Friability (%) | Drug Release | Reference |

| Atenolol ODT | 10 | Best physicochemical characteristics | Met standards | < 1 | 98.31% in 30 min | [2] |

| Atenolol ODT | 20 | Longer than 10% | Met standards | < 1 | - | [2] |

| Acetosal ODT | 1.232 (Optimized with SSG) | 40.57 | 3.70 kg | 0.668 | 95.14% | [1][5] |

| Ketoprofen ODT | Not specified | 39.27 - 47.67 | - | < 1 | Slower than Crospovidone | [6] |

| Ondansetron ODT | 20, 25, 30 | Slower than Crospovidone and SSG | Within acceptable range | < 1 | > 80% in 10 min | [4] |

| Piroxicam Nanoparticles ODT | up to 10 | Faster than Crospovidone | - | Better than Crospovidone | Better than Crospovidone | [7][8] |

| Prochlorperazine Maleate ODT | 5 (in combination with 3% Crospovidone) | 12 | 2.5 - 2.6 kg/cm ² | < 1 | t50% = 7.0 min | [9] |

| Furosemide ODT | 5 | 35 - 50 | Acceptable | < 1 | 92.70% | [10][11] |

Experimental Protocols

I. Formulation of ODTs by Direct Compression

The direct compression method is a cost-effective and straightforward technique for manufacturing ODTs.

Materials and Equipment:

-

Active Pharmaceutical Ingredient (API)

-

This compound

-

Diluent/Filler (e.g., Mannitol, Microcrystalline Cellulose)

-

Sweetener (e.g., Aspartame, Sucralose)

-

Flavoring Agent

-

Lubricant (e.g., Magnesium Stearate)

-

Glidant (e.g., Colloidal Silicon Dioxide)

-

V-blender or Turbula mixer

-

Tablet compression machine (single punch or rotary)

Protocol:

-

Sifting: Sift the API and all excipients (except the lubricant) through a suitable mesh sieve (e.g., #40 or #60) to ensure particle size uniformity and remove aggregates.

-

Blending:

-

Geometrically mix the API with the diluent in a V-blender for 10-15 minutes to ensure homogenous distribution.

-

Add the this compound, sweetener, and flavoring agent to the blend and mix for another 10-15 minutes.

-

-

Lubrication: Add the sifted lubricant and glidant to the powder blend and mix for a short duration (2-5 minutes). Over-mixing should be avoided as it can negatively impact tablet hardness and disintegration time.

-

Compression: Compress the final blend into tablets using a tablet press with appropriate tooling. The compression force should be optimized to achieve desired tablet hardness and friability while maintaining a rapid disintegration time.

II. Evaluation of ODTs

A. Pre-Compression Parameters:

-

Angle of Repose: Determine the flow properties of the powder blend using the fixed funnel method. An angle of repose between 25° and 30° indicates excellent flowability.

-

Bulk Density and Tapped Density: Measure the bulk and tapped densities of the blend to calculate the Carr's Index and Hausner Ratio, which are indicators of flowability and compressibility.

-

Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100

-

Hausner Ratio = Tapped Density / Bulk Density

-

B. Post-Compression Parameters:

-

Weight Variation: Weigh 20 tablets individually and calculate the average weight. The individual tablet weights should not deviate from the average by more than the pharmacopoeial limits.

-

Hardness (Crushing Strength): Measure the force required to break a tablet using a hardness tester. A hardness of 3-5 kg/cm ² is generally considered acceptable for ODTs.

-

Friability: Subject a known weight of tablets (usually 6.5 g) to tumbling in a friabilator for a set number of rotations (e.g., 100). The percentage of weight loss should be less than 1%.

-

Wetting Time: Place a tablet in a petri dish containing a piece of tissue paper folded twice and soaked with 6 mL of purified water. The time taken for the tablet to be completely wetted is recorded.

-